molecular formula C14H11ClINO B3155601 N-[(3-chlorophenyl)methyl]-3-iodobenzamide CAS No. 805270-44-4

N-[(3-chlorophenyl)methyl]-3-iodobenzamide

Cat. No.: B3155601
CAS No.: 805270-44-4
M. Wt: 371.6 g/mol
InChI Key: UKIPUAUBAUTXJI-UHFFFAOYSA-N
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Description

N-[(3-chlorophenyl)methyl]-3-iodobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chlorophenyl group attached to a benzamide structure, with an iodine atom at the 3-position of the benzamide ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-chlorophenyl)methyl]-3-iodobenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-iodobenzoic acid and 3-chlorobenzylamine.

    Amide Formation: The 3-iodobenzoic acid is first converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with 3-chlorobenzylamine to form this compound.

    Reaction Conditions: The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or tetrahydrofuran are commonly used, and the reaction is often facilitated by a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Handling of Reagents: Large quantities of 3-iodobenzoic acid and 3-chlorobenzylamine are handled using automated systems.

    Optimized Reaction Conditions: Reaction conditions are optimized for scale, including temperature control, solvent recycling, and efficient mixing.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[(3-chlorophenyl)methyl]-3-iodobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, thiols, and amines. Conditions often involve the use of polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as N-[(3-chlorophenyl)methyl]-3-aminobenzamide or N-[(3-chlorophenyl)methyl]-3-thiobenzamide can be formed.

    Oxidation and Reduction Products: Oxidation can lead to the formation of N-[(3-chlorophenyl)methyl]-3-iodobenzoic acid, while reduction can yield N-[(3-chlorophenyl)methyl]-3-iodobenzylamine.

    Coupling Products: Biaryl compounds are typically formed in coupling reactions.

Scientific Research Applications

N-[(3-chlorophenyl)methyl]-3-iodobenzamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.

    Biological Studies: It is used in biological studies to investigate its effects on various cellular processes and pathways.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3-chlorophenyl)methyl]-3-iodobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-[(3-chlorophenyl)methyl]-3-bromobenzamide: Similar structure but with a bromine atom instead of iodine.

    N-[(3-chlorophenyl)methyl]-3-fluorobenzamide: Similar structure but with a fluorine atom instead of iodine.

    N-[(3-chlorophenyl)methyl]-3-chlorobenzamide: Similar structure but with a chlorine atom instead of iodine.

Uniqueness

N-[(3-chlorophenyl)methyl]-3-iodobenzamide is unique due to the presence of the iodine atom, which can influence its reactivity and interactions with other molecules. The iodine atom can participate in specific types of chemical reactions, such as halogen bonding, which may not be possible with other halogens like chlorine or fluorine.

Properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-3-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClINO/c15-12-5-1-3-10(7-12)9-17-14(18)11-4-2-6-13(16)8-11/h1-8H,9H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKIPUAUBAUTXJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CNC(=O)C2=CC(=CC=C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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